molecular formula C5H10O5 B10789947 D-Ribose CAS No. 10018-08-3

D-Ribose

Cat. No.: B10789947
CAS No.: 10018-08-3
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-SOOFDHNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of D-glucose using the enzyme ribose isomerase . Another method involves the fermentation of glucose by certain strains of bacteria, such as Bacillus subtilis, which can produce this compound under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The process begins with the cultivation of a suitable microbial strain in a fermentation medium containing glucose. The microbes convert glucose to this compound through a series of enzymatic reactions. The this compound is then extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: D-Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Ribose has a wide range of scientific research applications:

Mechanism of Action

D-Ribose exerts its effects primarily by enhancing the production of adenosine triphosphate. It is involved in the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and nucleic acids. By increasing the availability of adenosine triphosphate, this compound helps improve cellular energy levels and supports various physiological functions .

Comparison with Similar Compounds

    D-Glucose: Another monosaccharide that is a primary source of energy for cells.

    D-Fructose: A monosaccharide found in many plants, where it is often bonded to glucose to form the disaccharide sucrose.

    D-Xylose: A monosaccharide derived from wood and used in the production of xylitol.

Uniqueness of D-Ribose: this compound is unique due to its specific role in the synthesis of adenosine triphosphate, making it particularly valuable in the field of nutrition and supplements. Unlike other sugars, this compound directly contributes to the energy production process at the cellular level .

Properties

CAS No.

10018-08-3

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3R,4R,5R)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1

InChI Key

SRBFZHDQGSBBOR-SOOFDHNKSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

physical_description

Solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

vapor_pressure

0.00000085 [mmHg]

Origin of Product

United States

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